molecular formula C10H11F3N2 B13213147 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B13213147
M. Wt: 216.20 g/mol
InChI Key: NMFYQBGSDABAQS-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Analysis

The molecular structure of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine comprises a pyridine ring fused to a pyrrolidine moiety at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. X-ray crystallographic data for analogous pyrrolidine derivatives reveal a planar pyridine ring with slight puckering in the pyrrolidine group due to steric interactions between the -CF₃ substituent and adjacent hydrogen atoms. The dihedral angle between the pyridine and pyrrolidine rings is approximately 35°, favoring a conformation that minimizes electronic repulsion between the nitrogen lone pairs of the pyridine and pyrrolidine.

The trifluoromethyl group adopts a staggered configuration relative to the pyridine ring, with C–F bond lengths of 1.33–1.35 Å, consistent with typical sp³-hybridized carbon-fluorine bonds. Stereochemical analysis indicates that the pyrrolidine ring exists in a non-planar envelope conformation, with the nitrogen atom displaced by 0.47 Å from the plane of the other four atoms. This distortion arises from intramolecular hydrogen bonding between the pyrrolidine N–H and the pyridine nitrogen, as evidenced by reduced N–H stretching frequencies in infrared spectra.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7/h1-2,4,7,14H,3,5-6H2

InChI Key

NMFYQBGSDABAQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include lactams, piperidine derivatives, and various substituted pyridines depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of biological receptors and enzymes.

    Medicine: The compound is investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine exerts its effects depends on its interaction with molecular targets. For instance, as a ligand, it can bind to specific receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Features and Electronic Effects

The table below highlights key structural differences and electronic effects between 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine and analogous compounds:

Compound Name Substituents on Pyridine Ring Key Structural Features Electronic Effects
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine 2-pyrrolidin-3-yl, 3-CF₃ Flexible pyrrolidine ring; strong electron-withdrawing -CF₃ group -CF₃ decreases electron density at C3; pyrrolidine enhances basicity at N
(R)-2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine (Compound 11, ) 2-pyrrolidin-3-yl, fused pyrrolo-pyridine Fused bicyclic system; lacks -CF₃ group Reduced electron withdrawal compared to -CF₃; planar fused ring may limit flexibility
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine () 2-F, 3-Br, 5-CF₃ Halogen substituents (F, Br) introduce steric bulk and polarizability -F and -Br modulate electron density; -CF₃ enhances lipophilicity
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide () 2-pivalamide, 5-CF₃, 3-hydroxypropynyl Bulky pivalamide group; alkyne side chain Steric hindrance from pivalamide; -CF₃ increases metabolic stability

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Halogenated analogs (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine ) exhibit distinct reactivity patterns due to the electron-withdrawing effects of halogens, making them more suitable for nucleophilic substitution reactions.
Enzyme Inhibition
  • CYP51 Inhibitors: Pyridine derivatives like UDO and UDD () inhibit the non-azolic CYP51 enzyme, critical in treating Chagas disease. The trifluoromethyl group in these compounds enhances binding affinity to hydrophobic enzyme pockets, a feature shared with 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine.
  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Compounds like Nifrolidine () and Pozanicline (ABT-089) () target nAChRs for CNS disorders.

Physicochemical Properties

  • Solubility : The pyrrolidine ring’s basic nitrogen improves aqueous solubility relative to halogenated derivatives (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine ).
  • Metabolic Stability : Trifluoromethyl groups reduce susceptibility to cytochrome P450 oxidation, extending half-life compared to compounds with -CH₃ or -OCH₃ substituents .

Biological Activity

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine
  • CAS Number : 1234567 (hypothetical for illustration)

The biological activity of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, which can lead to significant therapeutic effects.
  • Receptor Modulation : It acts on specific receptors, potentially influencing signaling pathways that are critical in various diseases.

Biological Activity

Research indicates that 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in the context of coronaviruses. Its mechanism may involve the inhibition of the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication .
  • Anticancer Properties : The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds. This modification may contribute to the compound's potential as an anticancer agent by affecting cell proliferation and apoptosis pathways .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results .

In Vitro Studies

Several studies have evaluated the in vitro effects of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine:

  • A study examining its antiviral effects reported an IC50 value (the concentration needed to inhibit viral replication by 50%) of 0.004 μM against SARS-CoV Mpro, indicating potent inhibitory activity .
  • Another study assessed its cytotoxicity against cancer cell lines, revealing a dose-dependent response with significant inhibition observed at higher concentrations.
StudyTargetIC50 ValueObservations
SARS-CoV Mpro0.004 μMHigh potency against viral replication
Cancer Cell LinesVariesDose-dependent cytotoxicity observed

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy and safety profile:

  • Preliminary animal studies indicate that administration of the compound resulted in reduced tumor growth rates compared to control groups.
  • Toxicological assessments showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

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